Product packaging for Clomipramine N-Oxide(Cat. No.:CAS No. 14171-67-6)

Clomipramine N-Oxide

Cat. No.: B602228
CAS No.: 14171-67-6
M. Wt: 330.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Tricyclic Antidepressant Biotransformation Pathways

Tricyclic antidepressants (TCAs), a class of drugs historically used for major depressive disorder, undergo extensive metabolism in the liver. nih.govpharmgkb.org The primary metabolic routes for TCAs include N-demethylation, hydroxylation, and glucuronidation. nih.gov N-demethylation of tertiary amine TCAs, such as clomipramine (B1669221), results in the formation of active secondary amine metabolites. pharmgkb.orgresearchgate.net Both the parent drug and its demethylated metabolite can then undergo hydroxylation, primarily mediated by the CYP2D6 enzyme, followed by conjugation with glucuronic acid to increase water solubility and facilitate renal excretion. pharmgkb.orgresearchgate.net Another important, though sometimes considered minor, pathway is N-oxidation, which leads to the formation of N-oxide metabolites. drugbank.comnih.gov

Rationale for Dedicated Academic Research on Clomipramine N-Oxide

Clomipramine, a tricyclic antidepressant, is metabolized in the body to various compounds, including this compound. drugbank.commims.com While much of the focus has been on the parent drug and its primary active metabolite, desmethylclomipramine (B1197806), the N-oxide metabolite warrants specific investigation for several reasons. This compound is an active metabolite of clomipramine and has been found to possess pharmacological properties similar to the parent compound, with an additional depressant effect. biosynth.com Understanding the formation, pharmacological activity, and potential for in vivo reduction of this compound is crucial for a complete picture of clomipramine's therapeutic and potential toxic effects. Dedicated research into this specific metabolite can provide valuable insights into interindividual variability in drug response and may inform the development of improved therapeutic strategies.

Pharmacological Profile of this compound

This compound is recognized as an active metabolite of the tricyclic antidepressant clomipramine. biosynth.com Its pharmacological activity is closely related to that of its parent compound, primarily influencing the reuptake of neurotransmitters in the brain.

Mechanism of Action

Similar to clomipramine, this compound is understood to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862). biosynth.com This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects. nih.gov While clomipramine is a potent inhibitor of serotonin reuptake, its N-oxide metabolite also exhibits this property. drugbank.combiosynth.com

Pharmacodynamic Effects

Pharmacokinetic Properties

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the oxidation of clomipramine. A described method involves the reaction of clomipramine with nitrous acid in the presence of acetic acid. biosynth.com

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14171-67-6 biosynth.comnih.gov
Molecular Formula C19H23ClN2O biosynth.comnih.gov
Molecular Weight 330.85 g/mol biosynth.comnih.gov
IUPAC Name 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide
Synonyms Chlorimipramine N-oxide, N-Oxide chlorimipramine nih.gov
Appearance White solid (typical for similar compounds)
Solubility Predicted Water Solubility: 0.00129 mg/mL drugbank.com
logP 1.79 (ALOGPS), 3.76 (Chemaxon) drugbank.com
pKa (Strongest Basic) 4.12 (Chemaxon) drugbank.com
Polar Surface Area 30.12 Ų (Chemaxon) drugbank.com

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in biological matrices are essential for metabolic and pharmacokinetic studies. Various analytical techniques have been employed for this purpose.

High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of clomipramine and its metabolites, including the N-oxide. researchgate.netnih.gov One developed HPLC method allows for the simultaneous determination of clomipramine and several of its metabolites in plasma and urine. nih.gov In this method, after a liquid-liquid extraction process, the separation is achieved on a chromatographic column with a mobile phase consisting of acetonitrile (B52724) and an aqueous sodium perchlorate (B79767) solution, with UV detection at 220 nm. researchgate.netnih.gov This method has been successfully applied to analyze samples from individuals who have been administered clomipramine. researchgate.netnih.gov Another approach involves a simplified sample preparation for HPLC-UV analysis, which also allows for the determination of clomipramine and its N-desmethylated metabolite in human plasma. nih.gov

Gas chromatography (GC) coupled with a nitrogen-phosphorous detector (NPD) has also been utilized for the analysis of tricyclic antidepressants and their metabolites in plasma. researchgate.net This technique often involves a solid-phase extraction step for sample clean-up. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2O B602228 Clomipramine N-Oxide CAS No. 14171-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOTLDVJSFYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652527
Record name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14171-67-6
Record name N-Oxide chlorimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXIDE CHLORIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Biotransformational Pathways of Clomipramine N Oxide

Chemical Synthesis Approaches

The chemical synthesis of Clomipramine (B1669221) N-Oxide primarily involves the direct oxidation of the tertiary amine group in the clomipramine molecule.

Directed Oxidation Reactions of Clomipramine Precursors

The oxidation of clomipramine to its N-oxide can be achieved using various oxidizing agents. One studied method involves the use of chloramine-T (CAT) in an acidic medium. nih.govnih.gov This reaction demonstrates a 1:1 stoichiometry between clomipramine and CAT. nih.govnih.gov The process results in the formation of clomipramine-5-N-oxide, which has been identified as the primary oxidation product. nih.govnih.gov The formation of the N-O bond is confirmed by infrared spectroscopy, showing a characteristic absorption peak. nih.gov

Another approach to the synthesis of N-oxides involves the use of meta-chloroperoxybenzoic acid (m-CPBA). This reagent is commonly used for the N-oxidation of tertiary amines. liverpool.ac.uk

Mechanistic Investigations of Chemical N-Oxidation Processes

The kinetics of the oxidation of clomipramine with chloramine-T in a perchloric acid medium have been investigated. nih.govnih.gov The reaction follows first-order kinetics with respect to the concentration of CAT and a fractional order with respect to the initial concentration of clomipramine. nih.govnih.gov The reaction is catalyzed by H+ ions, also with a fractional order dependence. nih.govnih.gov

The proposed mechanism involves the protonation and subsequent hydrolysis of the oxidizing agent, which then reacts with the clomipramine molecule. nih.gov The presence of a chlorine atom in the clomipramine structure deactivates the ring through its electron-withdrawing inductive effect, making the nitrogen atom less reactive towards the oxidant. This results in a slower oxidation rate for clomipramine compared to imipramine (B1671792) under similar conditions. nih.gov

Endogenous Formation Pathways

In biological systems, Clomipramine N-Oxide is formed as a metabolite of clomipramine through enzymatic processes primarily in the liver. drugbank.comnih.govhres.cahres.ca

Enzymatic N-Oxidation of Clomipramine

The N-oxidation of clomipramine is a recognized metabolic pathway. drugbank.comnih.govhres.cahres.camdpi.com This biotransformation results in the formation of this compound, alongside other metabolites such as desmethylclomipramine (B1197806), 8-hydroxyclomipramine (B1248891), and 2-hydroxyclomipramine (B12750725). drugbank.comnih.gov While other metabolites like desmethylclomipramine are pharmacologically active, this compound is generally considered to be inactive. mdpi.com However, N-oxide metabolites of similar tricyclic antidepressants have been developed as prodrugs, as they can be bioreduced in vivo back to the active tertiary amine parent drug. mdpi.comencyclopedia.pub

Major Metabolic Pathways of Clomipramine

Metabolic PathwayResulting MetaboliteEnzymes Involved (if specified)Pharmacological Activity of Metabolite
N-OxidationThis compoundFMO3, CYP enzymes drugbank.comnih.govgenecards.orgGenerally considered inactive mdpi.com
N-DemethylationDesmethylclomipramineCYP2C19, CYP3A4, CYP1A2 drugbank.come-lactancia.orgActive drugbank.com
8-Hydroxylation8-HydroxyclomipramineCYP2D6 pharmgkb.orgActive, clinical relevance unknown drugbank.comnih.gov
2-Hydroxylation2-HydroxyclomipramineCYP2D6 pharmgkb.org-

Identification of Specific Enzyme Systems and Isoforms Involved in N-Oxide Formation

The enzymatic N-oxidation of tertiary amines like clomipramine is primarily catalyzed by two main enzyme systems: Cytochrome P450 (CYP) monooxygenases and Flavin-Containing Monooxygenases (FMOs). mdpi.comoptibrium.com

While CYP enzymes, particularly isoforms like CYP1A2, CYP3A4, and CYP2C19, are heavily involved in the N-demethylation of clomipramine, and CYP2D6 in its hydroxylation, the N-oxidation pathway is significantly contributed to by FMOs. drugbank.come-lactancia.orgwinona.edunih.gov Specifically, FMO3 is implicated in the N-oxygenation of clomipramine. nih.govgenecards.orgtaylorandfrancis.com FMOs are a class of drug-metabolizing enzymes that catalyze the NADPH-dependent oxygenation of various xenobiotics containing nitrogen, sulfur, or phosphorus. genecards.orgoptibrium.com

Studies have shown that the metabolic clearance of drugs that undergo N-oxygenation by FMO3 is pH-dependent. nih.gov A simple comparison of metabolic clearance values at pH 8.4 and pH 7.4 in human liver microsomes can help predict the contribution of FMO3 to the N-oxygenation of new drug candidates. nih.gov In vitro experiments using rat liver microsomes have also been employed to study the N-oxidation of clomipramine. nih.gov

Enzyme Systems in Clomipramine Metabolism

Enzyme SystemSpecific Isoform(s)Primary Metabolic Reaction(s)
Cytochrome P450 (CYP)CYP2C19, CYP3A4, CYP1A2N-Demethylation drugbank.come-lactancia.org
CYP2D6Hydroxylation (2- and 8-positions) pharmgkb.org
-N-Oxidation (contribution) mdpi.com
Flavin-Containing Monooxygenases (FMO)FMO3N-Oxidation nih.govgenecards.orgtaylorandfrancis.com

Photodegradation and Chemical Stability Studies

Clomipramine and its metabolites can undergo degradation upon exposure to light. Studies on the photodegradation of clomipramine have shown that UV irradiation leads to the formation of several photoproducts. researchgate.netnih.govnih.gov

In phosphate-buffered saline solution and methanol (B129727) under aerobic conditions, the photodegradation of clomipramine proceeds via a radical mechanism involving homolytic cleavage of the carbon-chlorine bond and photooxidation of the amine group. nih.gov Six different photodegradation products have been identified under these conditions. nih.gov

One of the identified photoproducts is an N-oxide, specifically HO-imipramine-N-oxide, which suggests that the N-oxide moiety can be formed through photochemical processes as well. researchgate.netnih.govresearchgate.net It is important to note that Clomipramine-N-oxide itself has been shown to be the only photoproduct capable of inducing hemolysis and photohemolysis when irradiated in the presence of red blood cells. researchgate.netnih.gov This indicates a potential role for the N-oxide in the phototoxicity associated with clomipramine. researchgate.netnih.gov

Characterization of Photodegradation Products and Transformation Pathways

The exposure of clomipramine to ultraviolet (UV) radiation initiates a photodegradation process, leading to the formation of several distinct products. nih.govresearchgate.net Studies have identified that the irradiation of clomipramine in aqueous solutions results in multiple degradation products. researchgate.net Research conducted on clomipramine hydrochloride solutions irradiated with a UV-A lamp identified seven degradation products by thin-layer chromatography. researchgate.netactamedicamarisiensis.ro

Mass spectrometry analysis has allowed for the identification of four primary photoproducts. nih.govresearchgate.net These include imipramine, hydroxy-imipramine (OH-imipramine), desmethyl-clomipramine, and hydroxy-imipramine-N-oxide (OH-imipramine N-oxide). nih.govresearchgate.netactamedicamarisiensis.ro The isolation and characterization of these compounds have been achieved through various spectroscopic methods. nih.gov

The transformation pathway for clomipramine photodegradation is proposed to involve a radical mechanism. nih.gov This process includes the homolytic cleavage of the carbon-chlorine bond and the photooxidation of the amine group. nih.gov It has been noted that Clomipramine-N-oxide, itself a photoproduct, was the only product observed to induce hemolysis and photohemolysis when incubated and irradiated with red blood cells for one hour. nih.govresearchgate.net

The table below summarizes the identified photodegradation products of clomipramine following UV irradiation.

Table 1: Identified Photodegradation Products of Clomipramine This is an interactive table. Select a row to see more details.

Product Namem/z ValueReference
Imipramine282.3 researchgate.net
OH-Imipramine297.2 researchgate.net
Desmethyl-clomipramine288.3 researchgate.net
OH-Imipramine-N-oxide313.2 researchgate.net

Investigation of Photochemical N-Oxide Formation Mechanisms

The formation of N-oxide derivatives is a recognized photochemical reaction for tricyclic antidepressants. researchgate.net In the case of clomipramine, this involves the photooxidation of the tertiary amine group on the propyl side chain. nih.gov The mechanism for this transformation appears to involve reactive oxygen species. nih.govresearchgate.net

Studies suggest a mechanism that includes the involvement of singlet oxygen and radical intermediates. nih.govresearchgate.net This is supported by experiments where the presence of radical scavengers, such as GSH (glutathione), and singlet oxygen quenchers, like DABCO (1,4-diazabicyclo[2.2.2]octane), led to a significant inhibition of drug-induced photohemolysis. nih.gov The more effective inhibition by the radical scavenger suggests a notable role for radical species in the phototoxicity mechanism. nih.gov

Generally, the photochemical formation of amine N-oxides can proceed through different pathways. The process can be initiated by the excitation of the parent molecule to a singlet state. Another potential mechanism involves the breakdown of other molecules in the solution, such as hydrogen peroxide, by photochemical means to yield hydroxyl radicals (•OH), which then react with the amine to form the N-oxide in situ. chemrxiv.org While oxaziridines have been proposed as intermediates in the photoreactions of some aromatic N-oxides, they are typically too unstable to be isolated.

Assessment of Chemical Stability under Varied Environmental Conditions

This compound is reported to be a stable material under normal conditions. cleanchemlab.com However, its stability is influenced by specific environmental factors, particularly exposure to light, heat, and certain chemical agents.

Chemical Incompatibility: The compound is incompatible with strong oxidizing agents. cleanchemlab.com Contact with such materials should be avoided to prevent chemical reactions that could lead to degradation. cleanchemlab.comscbt.com

Thermal Stability: Elevated temperatures can accelerate the rate of chemical reactions, potentially leading to faster degradation of the compound. mdpi.com Under fire conditions, this compound may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride. cleanchemlab.com

Hygroscopic and Photochemical Stability: Exposure to high humidity can facilitate hydrolytic degradation. mdpi.com As a photochemical product itself, this compound is susceptible to further degradation upon exposure to light, particularly UV radiation. mdpi.com Proper storage away from light and moisture is essential to maintain its integrity. mdpi.com

The table below provides a summary of the chemical stability of this compound under various conditions.

Table 2: Chemical Stability of this compound This is an interactive table. Select a condition to see more details.

ConditionStability AssessmentNotes
Normal StorageStableMaterial is stable under normal, controlled conditions. cleanchemlab.com
High TemperatureUnstableAccelerated degradation may occur; emits toxic fumes under fire. cleanchemlab.commdpi.com
Light ExposureUnstableSusceptible to photochemical degradation. mdpi.com
High HumidityPotentially UnstableCan promote hydrolytic degradation. mdpi.com
Contact with OxidizersUnstableReacts with strong oxidizing agents. cleanchemlab.com

Advanced Analytical Methodologies for Clomipramine N Oxide Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Clomipramine (B1669221) N-oxide from complex biological matrices and from its parent compound and other metabolites. Various chromatographic methods have been developed and applied for this purpose.

Liquid Chromatography Applications (e.g., HPLC, UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the quantification of Clomipramine N-oxide. These methods offer high resolution and sensitivity for analyzing non-volatile compounds in biological fluids.

An isocratic HPLC method has been successfully developed for the simultaneous determination of clomipramine and six of its metabolites, including this compound, in both plasma and urine. researchgate.netnih.gov This method utilizes a three-step liquid-liquid extraction for sample preparation, followed by chromatographic separation. researchgate.netnih.gov The detection of this compound can be achieved with a limit of detection as low as 0.2 ng/mL. biosynth.com UPLC systems, coupled with Diode Array Detectors (DAD) or mass spectrometry, offer even faster analysis times and improved resolution. mdpi.com The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is critical for achieving optimal separation. researchgate.netnih.govbrieflands.com

Table 1: Examples of Liquid Chromatography Methods for this compound and Related Compounds

TechniqueColumnMobile PhaseDetectorApplicationReference
HPLCNot Specified30% Acetonitrile and 70% aqueous sodium perchlorate (B79767) solution (pH 2.5)UV (220 nm)Simultaneous determination of clomipramine and its metabolites (including N-oxide) in plasma and urine. researchgate.netnih.gov
HPLCPerkin Elmer C-8 reverse phase75% Acetonitrile, 25% water, 0.01% triethylamine (B128534) (pH 4.0)UV (215 nm)Quantitation of clomipramine and desmethylclomipramine (B1197806) from plasma; N-oxidation is a known metabolic pathway. brieflands.com
UHPLCStrata-X-CAcetonitrile and water with formic acid and 0.1% triethylamineDADSimultaneous quantification of antipsychotic drugs and their metabolites (including N-oxides) in saliva. mdpi.com
LC-MS/MSPoroshell 120 SB-C8Ultrapure water and acetonitrile (both acidified with 0.2% formic acid)MS/MSDetermination of antidepressant drugs, including clomipramine, in urine. mdpi.com

Gas Chromatography Techniques for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the analysis of clomipramine and its metabolites. nih.govsemanticscholar.org Due to the low volatility of compounds like this compound, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. semanticscholar.org Research has shown that this compound can be successfully analyzed using GC-MS. nih.gov The technique is capable of separating the N-oxide from other related compounds and providing definitive structural information through mass analysis. nih.govresearchgate.net The use of specific detectors, such as a Nitrogen-Phosphorus Detector (NPD), can enhance the selectivity for nitrogen-containing compounds like this compound. researchgate.net

Thin-Layer Chromatography (TLC) in Separation and Purity Assessment

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique used for the qualitative analysis and purity assessment of this compound. It is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound from clomipramine. nih.gov TLC has been effectively used to confirm the formation of this compound as an oxidation product. nih.gov Furthermore, TLC is employed to separate photodegradation products of clomipramine, allowing for the isolation of specific compounds, including N-oxide derivatives, for subsequent identification by other methods like mass spectrometry. researchgate.netactamedicamarisiensis.ro

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. These techniques provide detailed information about the molecular weight, fragmentation patterns, and functional groups present in the molecule.

Mass Spectrometry (MS and Tandem MS) for Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a cornerstone for the identification of this compound. When coupled with a chromatographic technique like GC or LC, it provides both separation and highly specific detection. GC-MS analysis has been used to confirm the identity of synthesized this compound, showing a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 330, which corresponds to its molecular weight. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) offers enhanced selectivity and structural information through controlled fragmentation of the parent ion. mdpi.com Operating in modes such as Multiple Reaction Monitoring (MRM), LC-MS/MS allows for highly sensitive and selective quantification, which is crucial for distinguishing the N-oxide from isobaric interferences in complex samples. mdpi.commdpi.com

Table 2: Mass Spectrometry Parameters for this compound Analysis

TechniqueIonization MethodKey Parameter/ObservationApplicationReference
GC-MSElectron Impact (EI)Molecular ion peak observed at m/z 330 amu.Confirmation of synthesized Clomipramine-5-N-oxide. nih.gov
LC-MS/MSPositive Electrospray Ionization (ESI)Operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.Determination of antidepressant drugs, including clomipramine. mdpi.com
MSNot SpecifiedIdentification of m/z values for degradation products separated by TLC.Identification of photodegradation products, including N-oxides. actamedicamarisiensis.ro

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., N-O stretching vibration)

Infrared (IR) Spectroscopy is a powerful technique for identifying the specific functional groups within a molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of the N-oxide moiety. The formation of the N-O bond is characterized by a specific absorption peak in the IR spectrum. nih.gov Studies have reported a characteristic absorption peak for the N=O stretching vibration of Clomipramine-5-N-oxide at 1262 cm⁻¹. nih.gov This distinct peak provides clear evidence of the N-oxidation of the parent clomipramine molecule and is a key piece of data in its structural elucidation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Tricyclic antidepressant drugs, including clomipramine, are recognized for their photosensitivity and susceptibility to degradation under ultraviolet (UV) radiation. researchgate.netresearchgate.netmdpi.com Photochemical studies are therefore essential to understand the stability of these compounds and to identify the products formed upon exposure to light. UV-Visible (UV-Vis) spectroscopy serves as a fundamental tool in this research, allowing for the monitoring of photodegradation processes. nsf.gov

When clomipramine is subjected to UV irradiation, it undergoes significant decomposition, leading to the formation of various photoproducts. researchgate.net Research has identified several of these degradation products, including imipramine (B1671792), HO-imipramine, desmethyl-clomipramine, and notably, an N-oxide derivative identified as HO-imipramine-N-oxide. researchgate.netresearchgate.netmdpi.com The formation of these products is believed to play a role in the photosensitivity and phototoxicity observed with these drugs. researchgate.net

In these studies, UV-Vis spectroscopy is employed to track the degradation of the parent drug over time. nsf.gov By recording the UV-Vis absorption spectrum of a clomipramine solution at various intervals during UV exposure, researchers can observe the decrease in the characteristic absorbance peaks of clomipramine and the potential emergence of new peaks corresponding to the degradation products. nsf.govresearchgate.net This provides kinetic information about the rate of photolysis. For instance, in a stability-indicating HPLC method, a UV/VIS detector set at 252 nm was used to analyze clomipramine after the drug solution was exposed to direct sunlight to study photochemical degradation. researchgate.net This integration of UV-Vis detection with chromatography is crucial for separating and quantifying the parent drug from its various photoproducts.

Electrochemical Analytical Approaches for Related Nitrogenous Compounds

Electrochemical methods offer sensitive and rapid approaches for the analysis of psychotropic drugs, including the dibenzoazepine derivative clomipramine. ijpsonline.com These techniques are valuable for determination in pharmaceutical preparations and biological fluids due to their high sensitivity, cost-effectiveness, and relatively simple instrumentation. ijpsonline.comnih.gov Various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry, have been successfully applied to the analysis of clomipramine and related tricyclic antidepressants. ijpsonline.commdpi.com

The electrochemical behavior of these compounds, which involves oxidation or reduction at an electrode surface, forms the basis of their determination. ijpsonline.com The tricyclic structure containing nitrogen atoms is electroactive, though some compounds like clomipramine exhibit low redox activity under normal conditions, necessitating the use of advanced electrode materials to enhance the analytical signal. pharmainfo.in

To improve sensitivity and overcome issues like high background current seen with traditional electrodes, research has focused on chemically modified electrodes. pharmainfo.inresearchgate.net

Boron-Doped Diamond (BDD) Electrodes : BDD electrodes have proven particularly effective for the detection of tricyclic antidepressants. researchgate.net They offer a wide potential window, low background current, and resistance to surface fouling, resulting in well-defined and highly reproducible voltammograms. researchgate.net The use of BDD electrodes in conjunction with HPLC has enabled the sensitive detection of clomipramine with a signal-to-background ratio 2–4 times greater than that of glassy carbon electrodes. researchgate.net

Nanomaterial-Modified Electrodes : Functionalized multi-walled carbon nanotubes (f-MWCNTs) have been used to create nanocomposite materials for modifying glassy carbon electrodes. pharmainfo.in These modified electrodes exhibit high electrocatalytic activity towards clomipramine, significantly enhancing the sensitivity of its determination. pharmainfo.in

Ion-Selective Electrodes (ISEs) : Potentiometric sensors, such as solid-contact ISEs, have been developed for clomipramine determination. nih.gov These sensors often incorporate a supramolecular ionophore like calix researchgate.netarene into a PVC membrane to enhance selectivity. nih.gov The inclusion of a graphene nanoparticle transducer layer improves potential stability and allows for rapid response times, making this approach suitable for point-of-care testing. nih.gov

The mechanism of electrochemical reactions for these compounds has been investigated using methods like cyclic voltammetry, which can help elucidate the number of electrons transferred and the kinetics of the reaction. ijpsonline.commdpi.com

Development and Validation of Analytical Methods for Research Applications (e.g., linearity, detection limits, quantification limits, precision)

The development of reliable analytical methods for the characterization and quantification of clomipramine and its related compounds, such as this compound, requires rigorous validation to ensure the data is accurate and reproducible. researchgate.netcleanchemlab.com Method validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH), and assesses several key parameters. researchgate.neteuropa.eu

Linearity : The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.euscielo.br

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euscielo.br It is a critical parameter for the analysis of impurities or degradation products. europa.eu

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV). brieflands.com

Various analytical techniques have been developed and validated for the determination of clomipramine in different matrices. The performance characteristics of these methods demonstrate a wide range of sensitivities and applications.

Table 1: Validation Parameters for Various Clomipramine Analytical Methods

Analytical TechniqueLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (CV% or RSD%)Source(s)
HPLC-UV2.5–120 ng/mL< 1 ng/mL< 5 ng/mL< 18.3% brieflands.com
HPLC-UV10.0–100.0 µg/mL5 ng/mL~15 ng/mL3.6–6.5% researchgate.net
HPLC with Electrochemical Detection (BDD Electrode)0.05–100 µM0.5 nMNot ReportedNot Reported researchgate.net
Potentiometric Sensor (Solid-Contact ISE)1 x 10⁻² to 1 x 10⁻⁵·³ MNot ReportedCalculated as 3.3 x LODAccepted RSD reported nih.gov
Stability-Indicating HPLC-UV150–500 µg/mLNot ReportedNot ReportedMethod found to be precise researchgate.net

The data illustrates that methods like HPLC coupled with electrochemical detection using a BDD electrode provide exceptional sensitivity, achieving a detection limit in the nanomolar range (0.5 nM). researchgate.net Standard HPLC-UV methods offer robust quantification in the nanogram per milliliter range, suitable for many research and quality control applications. brieflands.comresearchgate.net For instance, one HPLC-UV method was validated with a linearity range of 2.5-120 ng/mL and an inter-day and intra-day precision CV of less than 18.3%. brieflands.com Another method showed a linearity range of 10.0-100.0 μg/mL with inter- and intra-assay CVs within 6.5%. researchgate.net Electrochemical sensors provide a wide linear range, demonstrating their utility for direct potentiometric assays. nih.gov The choice of method depends on the required sensitivity and the specific application, from analyzing bulk drug material to trace-level quantification of metabolites or impurities. researchgate.netscielo.br

Biochemical and Molecular Interaction Studies

Investigation of N-Oxide Reduction and Reversion to Parent Compounds in Biological Research Systems

The in vivo metabolic pathway of N-oxide metabolites can include their reduction back to the parent tertiary amine. For other tricyclic antidepressants like imipramine (B1671792) and amitriptyline, their N-oxide metabolites have been noted to undergo bioreduction in vivo, effectively acting as prodrugs by reverting to the parent compounds. mdpi.com This raises the possibility of a similar metabolic fate for clomipramine (B1669221) N-oxide, where it could be enzymatically reduced back to clomipramine. However, specific in vitro or animal model studies quantifying the extent of this reduction for clomipramine N-oxide are not extensively detailed in the current scientific literature.

Enzyme Inhibition or Modulation Investigations

Currently, there is a lack of specific research investigating the direct inhibitory or modulatory effects of this compound on enzymatic processes. Studies have extensively focused on the metabolism of the parent drug, clomipramine, which is metabolized by several cytochrome P450 isoenzymes, including CYP2D6, CYP2C19, CYP3A4, and CYP1A2. nih.govwinona.eduwinona.edu Inhibition of these enzymes by other drugs can lead to increased plasma concentrations of clomipramine and its primary active metabolite, desmethylclomipramine (B1197806). nih.govhres.cae-lactancia.org

While the N-oxide metabolite of clozapine (B1669256), another psychoactive drug, is considered inactive, mdpi.com the enzymatic activity of this compound itself remains an area for further investigation. It is plausible that, like its parent compound, it could interact with various enzymes, but specific data on its binding affinities and inhibitory constants are not available.

Reactivity with Biological Components at the Cellular and Molecular Level

Research has highlighted the reactivity of this compound, particularly in the context of phototoxicity. One study identified this compound as the sole photoproduct of clomipramine that induces both hemolysis (destruction of red blood cells) and photohemolysis when incubated with and irradiated in the presence of red blood cells (RBCs) for one hour. researchgate.netnih.govresearchgate.net

The proposed mechanism for this phototoxic effect involves the generation of reactive oxygen species, including singlet oxygen and radical species. researchgate.netnih.gov The efficient inhibition of this photohemolysis by the radical scavenger glutathione (B108866) (GSH) suggests a significant role for radical mechanisms in the observed cellular damage. researchgate.netnih.gov The involvement of singlet oxygen is also suggested, although to a moderate extent. researchgate.netnih.gov This indicates that under certain conditions, such as exposure to UV radiation, this compound can become a reactive molecule capable of damaging biological components at the cellular level.

Table 1: Photoreactivity of Clomipramine and its Photoproducts with Red Blood Cells (RBCs)

CompoundInduces HemolysisInduces PhotohemolysisProposed Mechanism
ClomipramineNoYesPhotodegradation to reactive products
This compound Yes Yes Singlet oxygen and radical generation
Other PhotoproductsNoNo-

Structure-Activity Relationship (SAR) Studies of N-Oxides in Comparison to Parent Compounds and Other Metabolites

The structure-activity relationship (SAR) of clomipramine and its metabolites is crucial for understanding their pharmacological profiles. Clomipramine itself exhibits a high affinity for the serotonin (B10506) transporter (SERT) and a lower affinity for the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.orgpharmgkb.org In contrast, its major active metabolite, desmethylclomipramine, shows a significantly higher affinity for NET. mdpi.comwikipedia.orgpharmgkb.org

The formation of an N-oxide metabolite generally leads to a significant change in the physicochemical properties of a molecule, including increased polarity and reduced lipophilicity. This alteration in structure often results in reduced activity at receptors and transporters. For instance, the N-oxide metabolite of clozapine is reported to be inactive. mdpi.com

Table 2: Comparative Receptor/Transporter Affinity Profile

CompoundSerotonin Transporter (SERT) AffinityNorepinephrine Transporter (NET) Affinity
ClomipramineHighModerate
DesmethylclomipramineLowerVery High
This compound Presumed Very Low Presumed Very Low

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches (e.g., Density Functional Theory, DFT)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) stands out as a versatile and accurate method for these investigations.

An analysis of the electronic structure of Clomipramine (B1669221) N-Oxide would be the first step in its computational characterization. Using DFT, one could calculate the distribution of electron density, identifying regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's polarity and its potential for electrostatic interactions.

Molecular Orbital (MO) theory, in conjunction with DFT, would allow for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and its electronic transition properties. The N-oxide moiety is expected to significantly influence the electronic landscape compared to the parent clomipramine, likely by withdrawing electron density and lowering the energy of the involved orbitals.

A hypothetical table of calculated electronic properties for Clomipramine N-Oxide could look as follows, pending experimental or computational validation:

PropertyPredicted Value (Arbitrary Units)Significance
Dipole MomentHighThe N-oxide bond introduces significant charge separation, leading to a large dipole moment and increased polarity, which would affect its solubility and interactions with polar molecules like water.
HOMO EnergyLower than ClomipramineThe electronegative oxygen atom in the N-oxide group would stabilize the HOMO, making the molecule less prone to oxidation compared to the parent amine.
LUMO EnergyLower than ClomipramineThe electron-withdrawing nature of the N-oxide would lower the LUMO energy, potentially making it more susceptible to nucleophilic attack.
HOMO-LUMO GapModified from ClomipramineChanges in the HOMO-LUMO gap would alter the electronic absorption spectrum and the overall kinetic stability of the molecule.

The electronic structure data derived from DFT calculations can be used to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps would visually identify the sites most susceptible to electrophilic and nucleophilic attack. The nitrogen and oxygen atoms of the N-oxide group would be of particular interest, as would the aromatic rings of the tricyclic system.

Furthermore, computational methods can model potential reaction pathways, such as reduction of the N-oxide back to the tertiary amine (clomipramine), or further oxidation and degradation reactions. By calculating the transition state energies for these pathways, researchers could predict the most likely metabolic or degradation routes under various conditions. For instance, its role in phototoxicity suggests that computational modeling could explore excited state reaction pathways. semanticscholar.orgresearchgate.net

The three-dimensional structure of this compound is critical to its function and interactions. The molecule possesses significant conformational flexibility due to the propyl chain. A systematic conformational search, followed by geometry optimization and energy calculation using DFT, would identify the most stable, low-energy conformations.

The results of such an analysis would reveal the preferred spatial arrangement of the tricyclic core relative to the N-oxide group. This information is vital for understanding how the molecule might fit into the active site of an enzyme or a receptor. A stability profile, ranking the different conformers by their relative energies, would indicate which shapes are most likely to be present under physiological conditions.

Prediction of Reactivity and Potential Reaction Pathways

Molecular Modeling and Dynamics Simulations

While quantum chemistry provides a static picture, molecular modeling and dynamics (MD) simulations can predict the behavior of this compound over time in a simulated biological environment, such as in water or a lipid bilayer.

MD simulations could reveal how the molecule interacts with water molecules, providing insights into its solvation and transport properties. Simulations could also show how the flexible side chain moves and folds, which is crucial for its potential to bind to biological targets. Although one study mentioned the use of MD simulations in a broader context that also referenced this compound, specific simulations for this compound were not detailed. researchgate.net

In Silico Prediction of Biotransformation Products and Mechanisms

In silico tools and software can predict the likely metabolic fate of a drug molecule. These programs use databases of known metabolic reactions and algorithms based on the chemical structure of the compound to predict potential metabolites.

For this compound, such predictions could identify further downstream metabolites. While it is known to be a metabolite of clomipramine formed through N-oxidation drugbank.comresearchgate.net, its own subsequent biotransformation is less characterized. In silico models could suggest potential sites for further hydroxylation on the aromatic rings or other enzymatic modifications. This would be invaluable for guiding experimental metabolic studies.

Role in Pharmaceutical Research and Analytical Standards

Significance in Impurity Profiling and Quality Control during Pharmaceutical Synthesis

In the manufacturing of clomipramine (B1669221), the control of impurities is a regulatory requirement and fundamental to ensuring the safety and efficacy of the final drug product. Clomipramine N-Oxide is recognized as a process-related impurity and a potential degradation product of clomipramine. cleanchemlab.comveeprho.com Its presence, even in trace amounts, can impact the stability and quality of the pharmaceutical formulation.

The process of impurity profiling involves the identification and quantification of all potential impurities in the API. Stress testing, which exposes the drug substance to harsh conditions like acid, base, and oxidation, is performed to understand its degradation pathways. researchgate.net Clomipramine hydrochloride has been shown to degrade considerably under acidic, alkaline, and oxidative conditions. researchgate.net As a product of N-oxidation, this compound is a key analyte in these stability and degradation studies. drugbank.comnih.gov

Pharmaceutical manufacturers use highly purified this compound as a reference marker to:

Detect and quantify its presence in batches of clomipramine API.

Establish acceptable limits for this impurity in accordance with regulatory guidelines.

Validate the manufacturing process's capability to control the formation of such impurities.

Its role is essential for quality control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) and during the commercial production of clomipramine, ensuring that each batch meets the required purity standards. cleanchemlab.comaquigenbio.comaxios-research.com

Table 1: this compound in Quality Control

Application Area Significance
Impurity Profiling Serves as a known impurity marker for identification in clomipramine API.
Stability Studies Used to monitor the degradation of clomipramine under various stress conditions. researchgate.net
Process Validation Helps validate that the manufacturing process effectively controls impurity levels.

| Batch Release Testing | Employed as a standard to quantify and limit its presence in the final product. cleanchemlab.comaquigenbio.com |

Application as Analytical Reference Standards for Method Development and Validation in Research

The reliability of analytical methods is paramount in pharmaceutical research. This compound serves as a high-quality, characterized reference standard for the development and validation of these methods. aquigenbio.comlgcstandards.com Reference standards are highly pure compounds used as a benchmark for qualitative and quantitative analysis.

Suppliers provide this compound with a comprehensive Certificate of Analysis, often produced under stringent quality systems like ISO 17034 and ISO/IEC 17025, to ensure its identity, purity, and concentration. lgcstandards.com This allows research and quality control laboratories to:

Develop Specific Analytical Methods: Create new High-Performance Liquid Chromatography (HPLC) or other chromatographic methods to separate clomipramine from its impurities, including this compound. nih.gov

Validate Existing Methods: As per ICH guidelines, method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This includes assessing parameters like specificity, linearity, accuracy, and precision, for which a reliable reference standard is indispensable. researchgate.netmdpi.com For instance, a liquid chromatography method for detecting this compound can achieve a detection limit as low as 0.2 ng/mL. biosynth.com

Ensure Traceability: Use the standard for traceability to pharmacopeial standards where feasible, ensuring consistency and comparability of results across different laboratories and studies. aquigenbio.com

The availability of this compound as a reference standard is crucial for analytical development, method validation (AMV), and stability and release testing for clomipramine formulations. cleanchemlab.comlgcstandards.com

Table 2: Properties of this compound Reference Standard

Property Value/Description Source(s)
CAS Number 14171-67-6 lgcstandards.combiosynth.compharmaffiliates.com
Molecular Formula C₁₉H₂₃ClN₂O axios-research.combiosynth.compharmaffiliates.com
Molecular Weight 330.85 g/mol biosynth.compharmaffiliates.com
IUPAC Name 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide lgcstandards.com

| Application | Analytical Method Development, Method Validation (AMV), Quality Control (QC) | cleanchemlab.comaquigenbio.comaxios-research.com |

Contributions to Metabolite Identification Strategies in Pre-Clinical Drug Discovery Programs

Understanding how a drug is metabolized by the body is a cornerstone of pre-clinical drug discovery. It helps in predicting the drug's efficacy, potential toxicity, and drug-drug interactions. Clomipramine is extensively metabolized in the liver, and one of the identified metabolic pathways is N-oxidation, which results in the formation of this compound. drugbank.comnih.gov

This compound is an active metabolite of clomipramine. biosynth.com Its identification is a key part of characterizing the metabolic profile of the parent drug. Studies focusing on the biotransformation of clomipramine have identified several metabolites, including:

Desmethylclomipramine (B1197806) (formed by N-demethylation) drugbank.comnih.gov

8-hydroxyclomipramine (B1248891) (formed by hydroxylation) drugbank.comnih.gov

2-hydroxyclomipramine (B12750725) (formed by hydroxylation) drugbank.comnih.gov

this compound (formed by N-oxidation) drugbank.comnih.gov

In preclinical research, the identification of metabolites like this compound is crucial. For example, studies on urinary metabolites have utilized automated HPLC systems to successfully identify this compound in patient samples, confirming its formation in vivo. researchgate.net The availability of synthetic this compound as a reference standard is vital for these studies, as it allows for the unambiguous confirmation of the metabolite's presence in complex biological matrices like plasma and urine. mdpi.comresearchgate.net This information is valuable for structure-based drug design, as N-oxide metabolites can inform the development of new chemical entities. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Clomipramine N-Oxide in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Validate methods using certified reference standards (e.g., purity ≥98%) to ensure accuracy. Include matrix-matched calibration curves to account for ion suppression/enhancement effects in biological samples . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing this compound from its parent compound, clomipramine, and other metabolites like N-desmethyl clomipramine .

Q. How can researchers ensure the reproducibility of this compound synthesis?

  • Methodological Answer : Document reaction conditions rigorously, including temperature, solvent systems, and oxidation agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid). Purity should be confirmed via melting point analysis and chromatographic retention times compared to authenticated standards. For novel syntheses, provide spectral data (IR, NMR, HRMS) in supplementary materials to enable replication .

Q. What pharmacological role does this compound play in obsessive-compulsive disorder (OCD) treatment?

  • Methodological Answer : Investigate its activity as a metabolite of clomipramine using in vitro receptor-binding assays (e.g., serotonin/norepinephrine transporters) and in vivo behavioral models (e.g., marble-burying test in rodents). Compare metabolite concentrations in plasma and cerebrospinal fluid (CSF) with clinical efficacy metrics (e.g., Yale-Brown Obsessive Compulsive Scale scores) to assess contribution to therapeutic effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy relative to SSRIs be resolved?

  • Methodological Answer : Conduct meta-regression analyses to adjust for confounding variables such as study year, dosing regimens, and patient demographics. For example, early clomipramine trials (1980s–1990s) may overestimate effect sizes due to placebo response variability and unblinding biases . Use individual patient data (IPD) meta-analysis to model time-course responses and isolate metabolite-specific effects .

Q. What experimental designs mitigate biases in comparative studies of this compound and SSRIs?

  • Methodological Answer : Implement double-blind, active-comparator trials with standardized outcome measures (e.g., change from baseline CY-BOCS scores). Include pharmacokinetic sampling to correlate metabolite levels with symptom improvement. Stratify analyses by CYP450 genotype (e.g., CYP2D6 polymorphisms) to control for metabolic variability .

Q. How do metabolic pathways of this compound influence its pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer : Use stable isotope-labeled this compound in tracer studies to map hepatic and extrahepatic metabolism. Combine in vitro microsomal assays (human liver microsomes) with in silico modeling (e.g., physiologically based pharmacokinetic [PBPK] models) to predict drug-drug interactions and tissue distribution .

Q. What strategies optimize the detection of this compound in long-term stability studies?

  • Methodological Answer : Store samples at −80°C in amber vials to prevent photodegradation. Monitor degradation products via forced degradation studies (acid/base hydrolysis, oxidative stress) and validate stability-indicating assays (e.g., gradient HPLC-UV). Include N-oxide-specific degradation markers (e.g., nitroso derivatives) in analytical protocols .

Data Contradiction and Synthesis Challenges

Q. Why do meta-analyses report superior efficacy for clomipramine over SSRIs, while head-to-head trials show equivalence?

  • Methodological Answer : Early clomipramine trials often lacked rigorous blinding, leading to inflated effect sizes. Re-analyze raw data using contemporary statistical methods (mixed-effects models) to adjust for publication bias and heterogeneity. For example, Kobak et al. (1998) found clomipramine’s superiority diminished after controlling for methodological variables .

Q. How can researchers address variability in this compound’s reported metabolic ratios across studies?

  • Methodological Answer : Standardize sample collection times relative to dosing and use population PK modeling to account for inter-individual variability. Validate metabolite ratios against CYP450 activity biomarkers (e.g., dextromethorphan metabolic ratios for CYP2D6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.